molecular formula C9H10ClNO B174788 (2-Chlorophenyl)acetone oxime CAS No. 117891-08-4

(2-Chlorophenyl)acetone oxime

Cat. No.: B174788
CAS No.: 117891-08-4
M. Wt: 183.63 g/mol
InChI Key: FIGRVWMSDVXRQX-YRNVUSSQSA-N
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Description

(2-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond. This compound is derived from (2-Chlorophenyl)acetone and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)acetone oxime can be synthesized through the condensation reaction of (2-Chlorophenyl)acetone with hydroxylamine. The reaction typically involves the following steps:

  • Dissolve (2-Chlorophenyl)acetone in an appropriate solvent such as ethanol or methanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the reaction mixture to a slightly basic condition using sodium hydroxide or another suitable base.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Nitriles and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: A variety of substituted oxime derivatives.

Scientific Research Applications

(2-Chlorophenyl)acetone oxime has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

    (2-Chlorophenyl)acetone: The parent compound from which the oxime is derived.

    Other Oximes: Compounds such as acetone oxime, benzaldehyde oxime, and cyclohexanone oxime share similar structural features and reactivity.

Uniqueness: (2-Chlorophenyl)acetone oxime is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(NE)-N-[1-(2-chlorophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-4-2-3-5-9(8)10/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRVWMSDVXRQX-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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